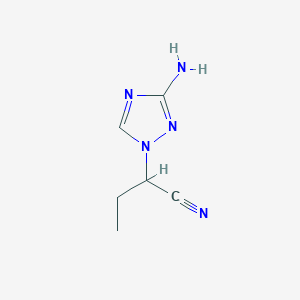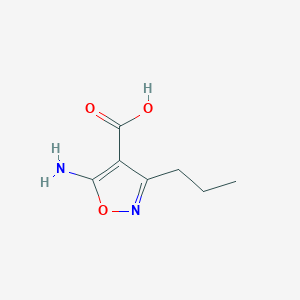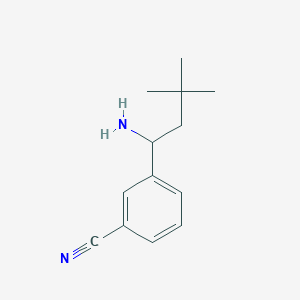
3-(1-Amino-3,3-dimethylbutyl)benzenecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Amino-3,3-dimethylbutyl)benzenecarbonitrile is an organic compound characterized by a benzene ring substituted with a nitrile group and a 1-amino-3,3-dimethylbutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-3,3-dimethylbutyl)benzenecarbonitrile typically involves the reaction of 3,3-dimethylbutylamine with a suitable benzene derivative containing a nitrile group. One common method involves the nucleophilic substitution reaction where the amine group of 3,3-dimethylbutylamine attacks the nitrile carbon of the benzene derivative, forming the desired product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Amino-3,3-dimethylbutyl)benzenecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions, replacing other functional groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
3-(1-Amino-3,3-dimethylbutyl)benzenecarbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(1-Amino-3,3-dimethylbutyl)benzenecarbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in electrophilic reactions, affecting cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
(3,3-Dimethylbutyl)benzene: Similar structure but lacks the nitrile group.
N-(1,3-Dimethylbutyl)-N’-phenyl-p-phenylenediamine: Contains a similar amino group but different overall structure
Propiedades
Fórmula molecular |
C13H18N2 |
|---|---|
Peso molecular |
202.30 g/mol |
Nombre IUPAC |
3-(1-amino-3,3-dimethylbutyl)benzonitrile |
InChI |
InChI=1S/C13H18N2/c1-13(2,3)8-12(15)11-6-4-5-10(7-11)9-14/h4-7,12H,8,15H2,1-3H3 |
Clave InChI |
JRJAGGSDEIGGAO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C1=CC=CC(=C1)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(Chloromethyl)cyclopropyl]cyclobutane](/img/structure/B13173426.png)


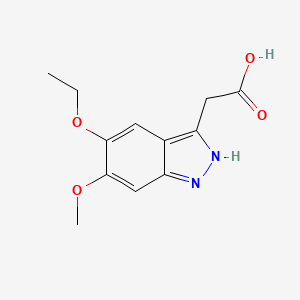
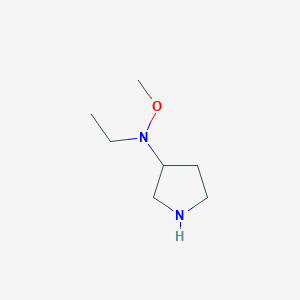
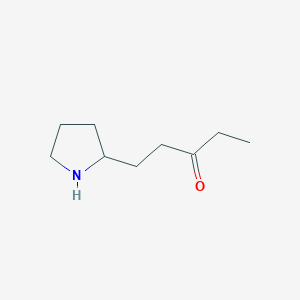
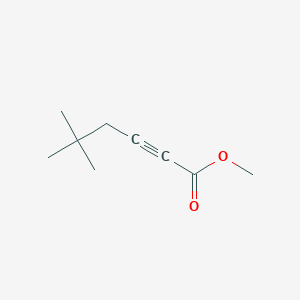
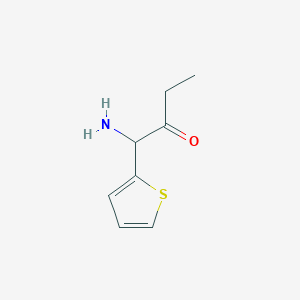
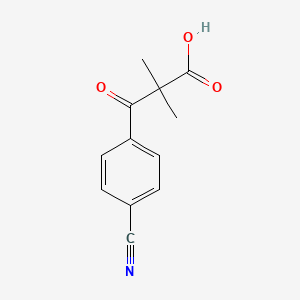
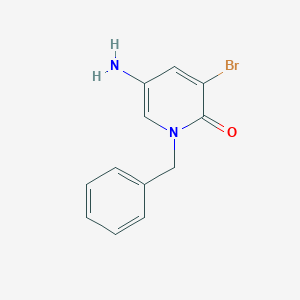
amine](/img/structure/B13173482.png)
